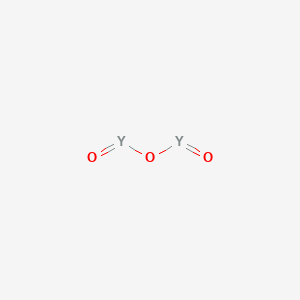

Yttrium(III) oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yttrium(III) oxide is a useful research compound. Its molecular formula is Y2O3 and its molecular weight is 225.810 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Biomedical Applications

Yttrium oxide nanoparticles are notable for their use in biomedical fields due to their unique physiochemical properties. They serve as host materials for rare-earth dopants, finding applications in biological imaging and photodynamic therapies. These nanoparticles exhibit significant antibacterial and antioxidant properties, making them suitable for cancer therapy, biosensors, and bioimaging applications. Various synthetic methods, such as sol-gel and hydrothermal processing, are used to produce these nanoparticles, each with its own set of advantages and limitations (Rajakumar et al., 2021).

2. Material Science and Engineering

In the field of materials science, Y2O3 is recognized for its high thermal stability and is used as a dispersoid in oxide dispersion strengthened (ODS) steel alloys. It enhances the high-temperature resistance of these alloys, making them suitable for demanding engineering applications. Different synthesis techniques, including mechanical milling and combustion synthesis, have been explored to optimize the production of Y2O3 nanopowders (Jayasankar et al., 2015).

3. Optoelectronics and Electronics

Y2O3 plays a crucial role in optoelectronics and electronics. It is used as a high-kappa gate dielectric in carbon-based electronics, such as carbon nanotube field-effect transistors and graphene FETs. Y2O3 provides high dielectric constants and thermal stability, crucial for efficient device operation (Wang et al., 2010). Additionally, its optical nonlinearity properties have made it a potential candidate for use in erbium-doped fiber lasers (Liu et al., 2021).

4. Recovery and Recycling

Yttrium oxide is also the focus of research in the context of recovery and recycling. Studies have been conducted on the selective recovery of yttrium oxide from secondary sources, such as Al-Ti based materials, by processes like leaching and thermal decomposition. This research is crucial for sustainable management of rare earth elements (Stopić et al., 2018).

5. Nanotechnology

In nanotechnology, yttrium oxide nanoparticles have been synthesized for various applications. For instance, their size-dependent cytotoxicity has been studied for potential use in photodynamic therapy and biological imaging. Understanding the relationship between particle size and biological effects is critical for their safe and effective application (Zhou et al., 2016).

Properties

IUPAC Name |

oxo(oxoyttriooxy)yttrium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Y |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWVEOZUMHYXCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Y]O[Y]=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Y2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.810 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium 3-{2-[4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidenetetrahydropyrimidin-5(2H)-ylidene)but-2-en-1-ylidene]-1,3-benzoxazol-3(2H)-yl}propane-1-sulfonate](/img/structure/B7801194.png)